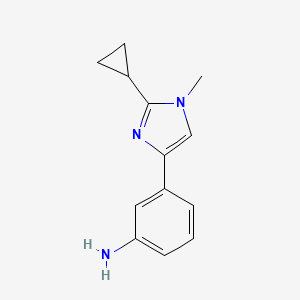

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline

説明

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline is a substituted aniline derivative featuring a cyclopropyl-methyl-substituted imidazole ring at the meta position of the benzene ring. Its molecular formula is C₁₃H₁₅N₃, with a molar mass of 213.28 g/mol. The compound’s structure combines aromaticity (from the benzene and imidazole rings) with steric and electronic effects from the cyclopropyl and methyl groups. Such substitutions are critical in modulating its physicochemical properties (e.g., solubility, stability) and biological activity, making it relevant in pharmaceutical and agrochemical research.

特性

分子式 |

C13H15N3 |

|---|---|

分子量 |

213.28 g/mol |

IUPAC名 |

3-(2-cyclopropyl-1-methylimidazol-4-yl)aniline |

InChI |

InChI=1S/C13H15N3/c1-16-8-12(15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6,14H2,1H3 |

InChIキー |

HWPBXMSZXKDXAF-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(N=C1C2CC2)C3=CC(=CC=C3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

科学的研究の応用

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

類似化合物との比較

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

- Molecular Formula : C₁₁H₁₀F₃N₃

- Molar Mass : 241.21 g/mol

- Key Features :

- Applications: This compound is noted as a key impurity in nilotinib synthesis (a tyrosine kinase inhibitor), highlighting its relevance in pharmaceutical quality control .

4-(1H-Imidazol-1-yl)aniline Derivatives

- Example Compound : 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide

- Molecular Formula : C₂₂H₁₆N₄O₃

- Molar Mass : 384.39 g/mol

- Key Features :

- Applications : Such derivatives are explored in medicinal chemistry for targeting enzymes or receptors due to their extended π-systems and hydrogen-bonding motifs .

3-(1-Propyl-1H-imidazol-2-yl)aniline

Structural and Functional Comparison Table

生物活性

3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, a compound belonging to the class of anilines, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H14N4

- Molecular Weight : 214.27 g/mol

- CAS Number : Not specified

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 2.84 | Doxorubicin | 1.93 |

| HCT-116 | 2.78 | Doxorubicin | 2.84 |

The mechanism of action appears to involve apoptosis induction through caspase activation, with flow cytometry analyses indicating cell cycle arrest at the G1 phase in MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against various strains.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 12 |

These results indicate that this compound may serve as a lead compound for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropyl group and the imidazole moiety is believed to enhance its interactions with biological targets, which may explain its potent anticancer and antimicrobial effects. SAR studies suggest that modifications in the aniline structure could lead to improved efficacy and selectivity against specific cancer types or microbial strains .

Case Studies and Research Findings

- In Vivo Studies : A study involving animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound was well tolerated with minimal side effects observed .

- Combination Therapies : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, this compound could enhance overall efficacy, potentially reducing the required doses of existing drugs and minimizing associated toxicities .

- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its effects. Initial findings suggest involvement in apoptotic signaling pathways and inhibition of key oncogenic proteins .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Route Selection : The imidazole core can be synthesized via cyclization of thiourea derivatives with α-haloketones, followed by N-alkylation to introduce the cyclopropyl group. The aniline moiety is typically attached via nucleophilic substitution or palladium-catalyzed coupling .

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side-product formation.

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance regioselectivity .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

Q. What solvent systems are recommended for solubility testing and purification of this compound?

Methodological Answer:

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : Low melting point (~120°C) and polymorphism complicate crystal growth.

- Solutions :

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with flexible ligand settings to model interactions.

- Molecular Dynamics (MD) : Simulate binding stability in GROMACS with CHARMM36 force fields.

- Key Parameters : Focus on hydrogen bonding with kinase hinge regions and hydrophobic interactions with cyclopropyl groups .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Q. How does the cyclopropyl group influence the compound’s stability under oxidative conditions?

Methodological Answer:

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

Methodological Answer:

Q. How can researchers screen for polymorphs and assess their impact on bioavailability?

Methodological Answer:

Q. What experimental approaches quantify the environmental persistence of this compound in soil?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。